1-allyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole
CAS No.: 339278-00-1
Cat. No.: VC5028547
Molecular Formula: C26H24N2S
Molecular Weight: 396.55
* For research use only. Not for human or veterinary use.
![1-allyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole - 339278-00-1](/images/structure/VC5028547.png)
Specification
CAS No. | 339278-00-1 |
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Molecular Formula | C26H24N2S |
Molecular Weight | 396.55 |
IUPAC Name | 2-[(4-methylphenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-enylimidazole |
Standard InChI | InChI=1S/C26H24N2S/c1-3-18-28-25(23-12-8-5-9-13-23)24(22-10-6-4-7-11-22)27-26(28)29-19-21-16-14-20(2)15-17-21/h3-17H,1,18-19H2,2H3 |
Standard InChI Key | NEPSIYSEHPQFLT-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CSC2=NC(=C(N2CC=C)C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
1-Allyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole is a synthetic organic compound belonging to the class of imidazole derivatives. It features a unique imidazole core structure with functional groups such as allyl, methylbenzyl, and diphenyl, contributing to its distinct chemical properties and reactivity. This compound is noteworthy for its potential applications in medicinal chemistry and materials science due to its diverse biological activities and interactions with biological targets.
Synthesis Methods
The synthesis of 1-allyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole typically involves several key steps:
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Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of an aldehyde or ketone with an amine and an isocyanide in the presence of a catalyst.
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Introduction of the Allyl Group: The allyl group can be introduced through an allylation reaction using an allyl halide and a base.
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Attachment of the Methylbenzyl Sulfanyl Group: The methylbenzyl sulfanyl group can be attached through a nucleophilic substitution reaction using a methylbenzyl halide and a thiol.
Biological Activities and Applications
Imidazole derivatives, including 1-allyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole, are known for their diverse biological activities. These compounds can interact with enzymes or receptors, modulating their activity and triggering downstream signaling pathways. They may inhibit certain enzyme activities by occupying their active sites, thus affecting cellular processes relevant to disease mechanisms.
Biological Activity | Mechanism |
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Enzyme Inhibition | Binding to enzyme active sites |
Receptor Modulation | Interaction with cell signaling receptors |
Potential Antimicrobial Activity | Interaction with bacterial cell membranes |
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